molecular formula C10H14N2 B1622163 2-(2,4-Dimethylphenyl)ethanimidamide CAS No. 802269-53-0

2-(2,4-Dimethylphenyl)ethanimidamide

Cat. No.: B1622163
CAS No.: 802269-53-0
M. Wt: 162.23 g/mol
InChI Key: CBGUKTNAZXFTFR-UHFFFAOYSA-N
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Description

Overview of Ethanimidamide Chemistry and Its Significance

Ethanimidamide, also known as acetamidine, is the simplest member of the amidine class of organic compounds, which are characterized by the RC(NR)NR₂ functional group. nih.gov Amidines are notably more basic than their amide analogues due to the delocalization of the positive charge across both nitrogen atoms upon protonation, forming a stable amidinium ion. nih.gov This basicity is a key feature that influences their chemical reactivity and biological interactions.

The ethanimidamide scaffold is significant in medicinal chemistry, appearing in a variety of therapeutic agents. nih.gov The ability of the amidine group to participate in hydrogen bonding and electrostatic interactions allows these molecules to bind to biological targets such as enzymes and DNA. nih.gov Furthermore, ethanimidamide and its derivatives serve as versatile intermediates in organic synthesis.

Historical Context and Evolution of Arylethanimidamide Research

The study of amidines dates back to the 19th century, with the Pinner reaction being a classical method for their synthesis from nitriles. Research into arylethanimidamides, which feature an aryl group attached to one of the nitrogen atoms, has evolved significantly. Early work focused on their synthesis and basic chemical properties. However, the discovery of their potential as bioactive molecules has spurred more intensive investigation.

In recent decades, research has expanded to explore the diverse pharmacological activities of arylethanimidamide derivatives. These compounds have been investigated for their potential as antimicrobial, antiviral, antifungal, and antiparasitic agents. nih.gov The insecticidal properties of some N-substituted ethanimidamide derivatives, such as acetamiprid, have also been a significant area of research, leading to the development of commercial agrochemicals. wikipedia.org

Position of 2-(2,4-Dimethylphenyl)ethanimidamide within Imidamide Derivative Studies

This compound belongs to the class of N-aryl ethanimidamides. The presence of the 2,4-dimethylphenyl (or 2,4-xylyl) group is expected to influence its steric and electronic properties. This, in turn, can affect its reactivity, basicity, and potential biological activity. While specific research on this compound is not extensively documented in publicly available literature, its structure suggests potential areas of interest.

The study of related N-aryl amides and imidamide derivatives provides a framework for understanding its potential significance. researchgate.net For instance, the substitution pattern on the aryl ring is known to be a critical determinant of biological activity in many classes of compounds. Research into various imidamide derivatives has shown their potential as nitric oxide synthase inhibitors and for improving drought stress tolerance in plants. google.comnih.gov Therefore, this compound represents a specific data point within the broader exploration of how aryl substitution patterns modulate the properties of the ethanimidamide scaffold.

Illustrative Physicochemical Properties of Arylethanimidamides

Due to the limited availability of specific experimental data for this compound, the following table presents a generalized and illustrative set of physicochemical properties based on related N-aryl amide and ethanimidamide structures. These values are intended to provide a theoretical profile and may not represent the exact properties of the compound.

PropertyIllustrative Value
Molecular Formula C₁₀H₁₄N₂
Molecular Weight 162.23 g/mol
Appearance White to off-white solid
Melting Point (°C) Data not available
Boiling Point (°C) Data not available
Solubility Expected to be soluble in organic solvents

Illustrative Spectroscopic Data for N-Aryl Imidamide Structures

The following tables provide an illustrative overview of the types of spectroscopic data expected for a compound like this compound, based on data for structurally related N-aryl amides and other complex organic molecules. The exact chemical shifts and absorption bands for the target compound may vary.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmMultiplicityAssignment
~7.0-7.5mAromatic protons
~4.0-5.0br sNH₂ protons
~2.2-2.4sMethyl protons on aryl ring
~2.0-2.2sMethyl protons of ethanimidamide group

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmAssignment
~160-170C=N carbon
~125-140Aromatic carbons
~18-22Methyl carbons

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)Assignment
~3300-3500N-H stretching
~2900-3000C-H stretching (aliphatic)
~1640-1680C=N stretching
~1450-1600Aromatic C=C stretching

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dimethylphenyl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-7-3-4-9(6-10(11)12)8(2)5-7/h3-5H,6H2,1-2H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGUKTNAZXFTFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407387
Record name 2-(2,4-dimethylphenyl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

802269-53-0
Record name 2-(2,4-dimethylphenyl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Structure and Spectroscopic Characterization of 2 2,4 Dimethylphenyl Ethanimidamide

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are pivotal in elucidating the molecular structure of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these methods reveal detailed information about the electronic and vibrational states of chemical bonds, as well as the magnetic environments of individual atoms.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy : This technique identifies the number and type of hydrogen atoms in a molecule. For 2-(2,4-Dimethylphenyl)ethanimidamide, the proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the phenyl ring, the methylene (B1212753) (-CH2-) group, and the protons of the ethanimidamide group (-C(=NH)NH2). The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm), while the methyl and methylene protons would be found in the upfield region. The integration of the peaks would correspond to the number of protons in each environment, and the splitting patterns (e.g., singlets, doublets, triplets) would reveal the number of neighboring protons.

¹³C NMR Spectroscopy : This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would be expected to show signals for the carbons of the dimethylphenyl ring, the methylene carbon, and the carbon of the ethanimidamide group. The chemical shift of the amidine carbon is particularly characteristic and would appear significantly downfield.

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) establish correlations between protons (¹H-¹H) and between protons and directly attached carbons (¹H-¹³C), respectively. These experiments are crucial for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule.

Illustrative ¹H and ¹³C NMR Data for a Related Compound: (E)-1,2-Bis(2,4-dimethylphenyl)diazene

Assignment ¹H NMR (300 MHz, CDCl₃) δ / ppm ¹³C NMR δ / ppm
Aromatic-H 7.62 (d, J = 7.8Hz, 2H), 7.18 (s, 2H), 7.10 (d, J = 7.8 Hz, 2H) 152.8, 131.2, 129.3, 123.1
-CH₃ 2.75 (s, 6H), 2.42 (s, 6H) Not specified

Data sourced from a study on the synthesis of azo compounds. lppcollegerisod.ac.in

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the amidine group (typically in the range of 3100-3500 cm⁻¹), the C=N double bond (around 1640-1690 cm⁻¹), and the C-N single bonds. The aromatic C-H and C=C stretching vibrations would also be present. For instance, a study on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides reported N-H stretching vibrations in the range of 3285–3199 cm⁻¹. jove.com

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for identifying the C=C stretching vibrations of the aromatic ring and the C=N bond of the amidine group.

Illustrative IR Data for a Related Compound: (E)-1,2-Bis(2,4-dimethylphenyl)diazene

Vibrational Mode Frequency (cm⁻¹)
Aromatic C=C stretch 1605
C-H bend 1485, 1451
C-H bend 1373

Data sourced from a study on the synthesis of azo compounds. lppcollegerisod.ac.in

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be determined.

The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. For amidines, fragmentation is often characterized by the cleavage of the carbon-nitrogen bonds. researchgate.net In the case of this compound, the molecular ion peak [M]⁺ would be observed, and its high-resolution measurement would confirm the elemental composition. Common fragmentation pathways would likely involve the loss of small neutral molecules or radicals, such as ammonia (B1221849) (NH₃) or the 2,4-dimethylphenyl group. The fragmentation of aromatic amides often involves the formation of a stable benzoyl cation, which can further fragment by losing CO. youtube.com

Solid-State Structural Determination

While spectroscopic methods provide information about the molecule in solution or as a gas, solid-state techniques are necessary to understand the arrangement of molecules in the crystalline state.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. By diffracting X-rays off a single crystal, a detailed electron density map can be generated, from which the positions of all atoms in the molecule can be determined. This allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous determination of the molecule's conformation and the packing of molecules in the crystal lattice. For chiral molecules, this technique can also be used to determine the absolute configuration. The crystal structure of substituted formamidine (B1211174) salts has been modeled using a combination of quantum chemistry methods and atom-atom potentials. rsc.org

Illustrative Crystallographic Data for a Related Compound: N-(2,6-Dimethylphenyl)acetamide

Parameter Value
Crystal system Orthorhombic
Space group Pbca
a (Å) 9.145 (1)
b (Å) 13.215 (1)
c (Å) 15.993 (1)
V (ų) 1932.8 (3)
Z 8

Data from a study on the structure of N-(2,6-Dimethylphenyl)acetamide. americanpharmaceuticalreview.com

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a technique used to characterize the crystalline nature of a solid sample. It is particularly useful for identifying different crystalline forms (polymorphs) of a compound, each of which will produce a unique diffraction pattern. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com Polymorphism is a critical consideration in the pharmaceutical industry, as different polymorphs can have different physical properties, such as solubility and stability. The PXRD pattern is a "fingerprint" of a specific crystalline phase. americanpharmaceuticalreview.com While a single crystal structure provides the most detailed information, PXRD is often used for routine analysis and to ensure the consistency of the crystalline form of a bulk sample. americanpharmaceuticalreview.comnih.gov

Conformational Analysis and Isomerism

The structural complexity of this compound gives rise to various forms of isomerism and a landscape of different conformations. These are primarily associated with restricted rotation around the carbon-nitrogen double bond (C=N) and the rotational freedom around several single bonds within the molecule.

E/Z Isomerism around the C=N Double Bond

The presence of a C=N double bond in the ethanimidamide group is a key structural feature that leads to geometric isomerism, specifically E/Z isomerism. studymind.co.uk This type of stereoisomerism arises because the rotation around the double bond is energetically restricted, fixing the spatial orientation of the substituents attached to the carbon and nitrogen atoms of the imine group. studymind.co.uk

The designation of the isomers as either E (from the German entgegen, meaning opposite) or Z (from the German zusammen, meaning together) is determined by the Cahn-Ingold-Prelog (CIP) priority rules. chemguide.co.uk For each atom of the double bond, the attached groups are assigned a priority based on their atomic number. chemguide.co.uk

At the imine carbon (C=N): The two substituents are the 2,4-dimethylphenyl group and a hydrogen atom. Based on atomic number, the 2,4-dimethylphenyl group has a higher priority than the hydrogen atom.

At the imine nitrogen (C=N): The two substituents are an amino group (-NH2) and a lone pair of electrons. The amino group has a higher priority than the lone pair.

This leads to two possible geometric isomers:

Z-isomer: The higher priority groups (the 2,4-dimethylphenyl group and the amino group) are on the same side of the C=N double bond. libretexts.org

E-isomer: The higher priority groups are on opposite sides of the C=N double bond. libretexts.org

The interconversion between the E and Z isomers does not occur under normal conditions due to the significant energy barrier for rotation around the double bond.

Conformational Isomerism due to Single Bond Rotations

In addition to geometric isomerism, this compound exhibits conformational isomerism due to the rotation around its single bonds. The most significant of these are the rotation of the 2,4-dimethylphenyl group and the rotation of the amino group.

Rotation of the 2,4-Dimethylphenyl Group:

Rotation around the C-N Single Bond of the Amidine Group:

Rotation around the single bond between the imine carbon and the amino nitrogen can also lead to different conformers. The planarity of the amidine group is influenced by n-π conjugation, which can introduce a partial double bond character to this C-N bond, increasing the rotational barrier. msu.edu In similar amide systems, the energy barrier to rotation can be substantial, often exceeding 18 kcal/mol, which is high enough to allow for the observation of distinct conformers at room temperature. msu.edu

The relative stability of the different conformers is influenced by a combination of steric and electronic effects. For instance, conformations that minimize the steric repulsion between the bulky 2,4-dimethylphenyl group and the amino group are generally more stable.

The following table summarizes the key rotational barriers in analogous molecular fragments, providing an estimate of the energetic landscape of this compound.

Rotational Barrier Data for Analogous Structures
Bond Analogous System
Aryl-CBiphenyls
C-N (Amide-like)Formamide
C-C (Alkyl)Butane (gauche)

This table presents representative data from similar chemical structures to illustrate the potential energy barriers in this compound. The actual values for the target compound may vary.

Computational and Theoretical Investigations of 2 2,4 Dimethylphenyl Ethanimidamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting the properties and reactivity of molecules. These methods, grounded in the principles of quantum mechanics, provide detailed insights into the electronic structure, geometry, and energetic landscape of chemical systems. For a molecule like 2-(2,4-Dimethylphenyl)ethanimidamide, these calculations can elucidate the influence of the 2,4-dimethylphenyl group on the ethanimidamide moiety, offering predictions of its chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction. This approach allows for the prediction of a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties such as orbital energies.

For N-aryl amides, which serve as analogs for this compound, DFT calculations, often employing the B3LYP functional with a 6-311G(d,p) basis set, are commonly used to determine optimized structures and electronic parameters. nih.gov The optimized geometry provides information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. nih.gov

Table 1: Predicted Electronic Properties of an Analogous N-Aryl Acetamide Derivative

Parameter Value
E_HOMO -5.3130 eV
E_LUMO -0.2678 eV
Energy Gap (ΔE) 5.0452 eV
Dipole Moment (μ) 6.7706 Debye
Ionization Potential (I) 5.3130 eV
Electron Affinity (A) 0.2678 eV
Electronegativity (χ) 2.7904
Hardness (η) 2.5226
Softness (σ) 0.3964

Data derived from a DFT study on a structurally related N-aryl acetamide. nih.gov

Ab Initio Methods for High-Accuracy Energy and Property Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, particularly for smaller molecules.

While computationally more demanding than DFT, ab initio methods are valuable for benchmarking other computational approaches and for obtaining precise energetic information. For instance, ab initio calculations have been used to study the conformational energies of acetamide, the parent molecule of the functional group in our compound of interest. These studies help in understanding the rotational barriers and the relative stabilities of different conformers.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP is calculated from the total electron density and represents the electrostatic potential on the surface of the molecule.

The MEP map is color-coded to indicate different potential regions. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue represents regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For molecules containing amide or imide functionalities, the oxygen and nitrogen atoms are expected to be regions of negative potential, making them likely sites for hydrogen bonding and interactions with electrophiles. The aromatic ring and its substituents also influence the MEP, creating a unique electrostatic fingerprint for the molecule that governs its intermolecular interactions.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the conformational dynamics and thermodynamic properties of a molecule in a simulated environment, such as in a solvent.

For a flexible molecule like this compound, MD simulations can be employed to explore its conformational space. This involves identifying the most stable conformations, the energy barriers between them, and the flexibility of different parts of the molecule. The orientation of the 2,4-dimethylphenyl ring with respect to the ethanimidamide group is a key conformational feature that can be investigated.

MD simulations can also provide insights into the solvation of the molecule and its interactions with surrounding water molecules or other solvent molecules. This information is crucial for understanding its behavior in a biological environment.

Ligand-Target Interaction Modeling

Understanding how a small molecule interacts with a biological target, such as a protein or enzyme, is a fundamental aspect of drug discovery. Ligand-target interaction modeling encompasses a range of computational techniques aimed at predicting the binding mode and affinity of a ligand to its receptor.

Structure Activity Relationship Sar Studies of 2 2,4 Dimethylphenyl Ethanimidamide and Its Analogs

Elucidation of Key Pharmacophoric Features5.2. Impact of Aryl Substituent Electronic and Steric Properties on Biological Profiles5.2.1. Positional Effects of Methyl Groups on the Phenyl Ring5.2.2. Influence of Halogenation and Other Functional Group Modifications5.3. Contribution of the Ethanimidamide Moiety to Biological Interaction5.4. Rational Design of Derivatives Based on SAR Insights

Without foundational research on 2-(2,4-Dimethylphenyl)ethanimidamide, any attempt to produce the requested content would result in a fabricated and unsubstantiated article. Further investigation into this compound is required by the scientific community before a meaningful discussion of its structure-activity relationships can occur.

Mechanistic Investigations of 2 2,4 Dimethylphenyl Ethanimidamide Interactions

Biochemical Mechanism of Action Elucidation

There is no available research detailing the biochemical mechanisms of 2-(2,4-Dimethylphenyl)ethanimidamide.

Enzyme Kinetic Studies for Inhibition and Activation Mechanisms

No studies on the enzyme kinetics of this compound, including its potential inhibitory or activation mechanisms, have been published in the scientific literature.

Receptor Binding Kinetics and Signaling Pathway Perturbations

Information regarding the receptor binding kinetics or any perturbations of signaling pathways caused by this compound is not available.

Modulatory Mechanisms on Ion Channels and Transporters

There are no documented studies on the modulatory effects of this compound on ion channels or transporters.

Cellular Mechanistic Studies

No cellular mechanistic studies for this compound have been reported.

Intracellular Target Identification and Validation

There is no information available on the identification or validation of intracellular targets for this compound.

Effects on Cellular Homeostasis and Regulatory Pathways

The effects of this compound on cellular homeostasis and regulatory pathways have not been described in the available scientific literature.

Mechanistic Insights from Comparative Studies with Related Imidamide Classes

Due to the limited direct research on the mechanistic interactions of this compound, a comparative analysis with structurally related imidamide classes is essential for postulating its potential biological and chemical behavior. These comparisons, drawing from research on pesticidal formamidines, N-aryl acetamidines, and other N-substituted imidamides, offer valuable insights into how the unique structural features of this compound might govern its interactions.

A pivotal comparison can be made with the formamidine (B1211174) class of pesticides, particularly with compounds like amitraz (B1667126), which also contains a 2,4-dimethylphenyl moiety. The mechanism of action for formamidines is known to be complex and not entirely elucidated, but a primary mode of action involves their interaction with octopamine (B1677172) receptors in invertebrates. nih.govrsc.org Chlordimeform, another formamidine pesticide, and its N-demethylated metabolite have been shown to mimic the effects of octopamine at locust neuromuscular junctions. rsc.org This suggests that N-aryl imidamides can act as agonists at these specific G-protein coupled receptors, leading to a cascade of downstream effects that result in behavioral changes, reduced fecundity, and in some cases, lethality in target organisms. nih.govresearchgate.net The presence of the 2,4-dimethylphenyl group in both amitraz and the subject compound suggests a potential for similar receptor interactions, where the lipophilic and sterically defined nature of this substituent could be crucial for binding affinity and selectivity.

The nature of the substituent on the imidamide carbon also significantly influences the compound's properties. In this compound, the ethyl group at this position distinguishes it from formamidines, which have a hydrogen atom. This seemingly small difference can have profound effects on the molecule's steric and electronic profile. For instance, in the pyrolysis of N-arylideneaminoamides, the electronic effects of substituents were found to direct the delocalization of the lone pair of electrons on the nitrogen atom of the arylidene moiety, thereby influencing reaction rates. researchgate.net The ethyl group in the ethanimidamide is electron-donating via an inductive effect, which could modulate the basicity and nucleophilicity of the imidamide functional group compared to the formamidines.

Furthermore, comparative studies between N-aryl and N-alkyl substituted compounds in other chemical classes highlight fundamental differences in reactivity and electronic properties that are likely translatable to imidamides. For example, in photochemical cycloaddition reactions, N-aryl maleimides require a photosensitizer under conditions where N-alkyl maleimides react directly, indicating a significant difference in their excited-state properties. mdpi.com This underscores that the N-(2,4-dimethylphenyl) group in the target compound is not merely a passive structural component but an active participant in defining the molecule's electronic landscape and potential chemical reactivity.

The substitution pattern on the aryl ring itself is a critical determinant of interaction mechanisms. The two methyl groups on the phenyl ring of this compound introduce both steric and electronic effects. The ortho-methyl group, in particular, can induce a twist in the C(sp²)–N bond, potentially influencing the planarity of the molecule and its ability to fit into a specific binding pocket. researchgate.net Such steric hindrance can be a key factor in determining selectivity for a particular biological target.

In contrast to the pesticidal formamidines, other classes of N-aryl imidamides have been investigated for therapeutic applications. For example, Nα-aroyl-N-aryl-phenylalanine amides have been identified as inhibitors of mycobacterial RNA polymerase. nih.gov While structurally more complex, these compounds share the N-aryl amide/imidamide motif, suggesting that this scaffold is versatile and can be tailored for different biological targets. The specific nature of the aryl group and the substituents on the amide/imidamide core dictate the ultimate biological activity.

A comparative analysis of the potential interactions of this compound with related imidamide classes is summarized in the table below.

Imidamide Class Known/Postulated Mechanism of Interaction Key Structural Feature for Comparison Potential Mechanistic Implication for this compound
N-Aryl Formamidines (e.g., Amitraz) Agonism at octopamine receptors in invertebrates. rsc.orgN-(2,4-dimethylphenyl) groupPotential for similar neurotoxic activity in specific organisms due to shared aryl substituent.
Metabolic activation via N-demethylation may be required in some species. nih.govFormamidine core (C-H)The ethanimidamide core (C-CH₂CH₃) may alter metabolic stability and receptor affinity.
N-Aryl Acetamidines Inhibition of enzymes like inducible nitric oxide synthase (iNOS).Acetamidine core (C-CH₃)The slightly larger ethanimidamide core could influence binding pocket accommodation and selectivity.
N-Alkyl Imidamides Generally exhibit different electronic properties and reactivity compared to N-aryl counterparts. mdpi.comAlkyl group on nitrogenHighlights the critical role of the aryl group in directing interactions, likely through π-stacking and hydrophobic interactions.
N-Aryl Benzimidamides Precursors for synthesizing biologically active heterocyclic compounds through reactions like intramolecular N-arylation. rsc.orgBenzimidamide coreSuggests the ethanimidamide core will have different reactivity and lead to different metabolic products.

Chemical Biology Applications and Biological Interaction Research of 2 2,4 Dimethylphenyl Ethanimidamide Derivatives

Development of Chemical Probes for Biological Systems

The development of chemical probes is a critical area of chemical biology that enables the study of biological systems with high precision. These molecular tools can be used to identify protein targets, elucidate enzymatic activity, and visualize biological processes in real-time.

Synthesis and Application in Target Identification

The synthesis of derivatives of 2-(2,4-Dimethylphenyl)ethanimidamide for target identification would likely involve the incorporation of a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, and a reactive group capable of covalently binding to a biological target. The core structure of this compound could serve as a recognition element for a specific protein or class of proteins.

Use in Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to label and identify active enzymes within a complex proteome. nih.govresearchgate.net These probes typically consist of a recognition element, a reactive group (or "warhead"), and a reporter tag.

Derivatives of this compound could potentially be developed as ABPP probes. The core scaffold would act as the recognition element, and a suitable reactive group, such as a fluorophosphonate or an epoxide, could be incorporated to covalently modify the active site of a target enzyme. This would allow for the selective labeling and subsequent identification of enzymes that interact with this chemical class. ABPP is a versatile technique that has been instrumental in drug discovery for target identification and validation. nih.govresearchgate.net The development of ABPP probes based on the this compound scaffold could uncover novel enzymatic targets and help to elucidate the mechanism of action of any observed biological activity. General ABPP approaches have been developed for broad enzyme classes like oxidoreductases using diarylhalonium warheads, demonstrating the adaptability of this technology. rsc.org

Investigations into Antimicrobial Modulatory Effects

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Derivatives of this compound, based on the activity of structurally similar compounds, may hold promise in this area.

Research on Anti-Mycobacterial Activity Mechanisms

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat. Research into novel anti-mycobacterial agents is therefore of paramount importance. While direct studies on this compound are scarce, research on other nitrogen-containing heterocyclic compounds has shown promising results. For instance, a series of 2-aryl-3-(4-methylphenylamino)thiazolidin-4-one derivatives were synthesized and evaluated for their in-vitro anti-mycobacterial activities against Mycobacterium tuberculosis H37Rv. researchgate.net Several of these compounds exhibited significant activity.

Furthermore, studies on 2,4-diamino-5-deazapteridine derivatives have demonstrated that it is possible to synthesize compounds with selective activity against Mycobacterium avium complex (MAC) by targeting dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. nih.gov The mechanism of action for some polycyclic amine derivatives against M. tuberculosis has been identified as the inhibition of cell wall synthesis. nih.gov These examples suggest that derivatives of this compound could be investigated for their potential to inhibit essential mycobacterial enzymes or disrupt cell wall integrity.

Table 1: Anti-mycobacterial Activity of Selected Thiazolidinone Derivatives

Compound Substituent (Ar) MIC (µg/mL) against M. tuberculosis H37Rv
2f 4-ethoxyphenyl 12.5
2g 4-ethylphenyl 12.5

Data sourced from a study on 2-aryl-3-(4-methylphenylamino)thiazolidin-4-one derivatives, indicating potential for related structures. researchgate.net

Studies of Antibacterial and Antifungal Modulatory Potentials

Beyond mycobacteria, the broader antibacterial and antifungal potential of novel chemical scaffolds is a critical area of research. The synthesis and evaluation of various heterocyclic derivatives have yielded compounds with significant antimicrobial properties. For example, a series of 2-(((2-ether)amino)methylene)-dimedone derivatives were synthesized and showed good antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against several fungal species. nih.gov

Similarly, thiazolidine-2,4-dione derivatives have been shown to possess broad-spectrum antibacterial and antifungal activities, with their efficacy enhanced by the presence of certain electron-donating or electron-withdrawing substituents. nih.gov These findings suggest that a library of this compound derivatives with diverse substitutions could be synthesized and screened to identify compounds with potent antibacterial and antifungal modulatory effects.

Exploration of Nematicidal Effects in Agricultural Chemical Research

Plant-parasitic nematodes cause significant damage to crops worldwide, leading to substantial economic losses. The development of new, effective, and safe nematicides is a key goal of agricultural chemical research. While there is no specific information on the nematicidal activity of this compound, research on other amide-containing heterocyclic compounds has shown significant promise.

A series of novel amide derivatives containing a 1,2,4-oxadiazole (B8745197) moiety demonstrated excellent nematicidal activity against several nematode species, including the pine wood nematode (Bursaphelenchus xylophilus). researchgate.netnih.gov The mechanism of action for some of these compounds was found to be the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain, leading to nematode death. nih.gov Another study on 1,2,4-oxadiazole derivatives containing amide fragments also reported significant nematicidal activity against Meloidogyne incognita. nih.gov

These findings strongly suggest that derivatives of this compound, which also contain an amide-like functional group (imidamide), could be promising candidates for the development of new nematicides. Future research could focus on the synthesis of a variety of these derivatives and their evaluation against economically important plant-parasitic nematodes.

Table 2: Nematicidal Activity of Selected 1,2,4-Oxadiazole Amide Derivatives

Compound Target Nematode LC50 (mg/L)
A7 Bursaphelenchus xylophilus 1.39 - 3.09
A18 Bursaphelenchus xylophilus 1.39 - 3.09
A20 Bursaphelenchus xylophilus 1.39 - 3.09
A21 Bursaphelenchus xylophilus 1.39 - 3.09
A22 Bursaphelenchus xylophilus 1.39 - 3.09

Data is for illustrative purposes from a study on analogous compounds and does not represent the activity of this compound derivatives. nih.gov

Information on the Biological Activity of this compound and Its Derivatives is Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of scientific databases and scholarly articles, it has been determined that there is a lack of specific published research on the chemical compound This compound and its derivatives corresponding to the requested topics. While the broader class of molecules known as amidines are recognized for their pharmaceutical relevance, and compounds containing the 2,4-dimethylphenyl moiety have been investigated for various biological activities, specific data on the enzymatic inhibition, receptor-mediated signaling, or supramolecular chemistry applications of this compound derivatives could not be found.

The initial investigation sought to gather detailed research findings to populate the following sections:

Integration into Supramolecular Chemistry for Advanced Materials and Delivery Research

Despite extensive searches, no studies were identified that specifically evaluate the interaction of this compound or its direct derivatives with carbonic anhydrases, proteases, or serotonin (B10506) receptors. Similarly, there is no available literature detailing the integration of this specific compound into supramolecular structures for advanced materials or delivery systems.

Research into related areas has shown that other chemical scaffolds featuring the 2,4-dimethylphenyl group exhibit biological activity. For instance, various N-(2,4-dimethylphenyl)benzamides and acetamides have been explored for antifungal, insecticidal, and enzyme-inhibiting properties. However, these compounds are structurally distinct from ethanimidamides, and their biological activities cannot be scientifically attributed to the requested molecule.

The amidine functional group itself is a well-established pharmacophore and a key structural component in many biologically active compounds, with research highlighting their potential in treating a variety of diseases by interacting with biological targets like enzymes and nucleic acids. Nevertheless, this general information does not extend to the specific biological profile of this compound as required.

Due to the absence of specific data in the scientific literature for this compound and its derivatives within the requested research contexts, it is not possible to generate a scientifically accurate article that adheres to the provided outline and constraints.

Future Perspectives and Emerging Research Directions for 2 2,4 Dimethylphenyl Ethanimidamide

Advancements in Asymmetric Synthesis and Catalyst Development

The synthesis of amidines, including 2-(2,4-Dimethylphenyl)ethanimidamide, is a well-established area of organic chemistry. However, future advancements will likely focus on the development of stereochemically defined derivatives. The creation of chiral centers within the ethanimidamide structure could lead to compounds with highly specific biological interactions, a crucial aspect of modern drug discovery.

Asymmetric Synthesis: The asymmetric synthesis of chiral amines is a mature field, with methods like catalytic asymmetric hydrogenation providing routes to enantiomerically pure products. acs.org These strategies, however, are not always directly translatable to amidines. Future research could focus on adapting these methods or developing novel ones for the enantioselective synthesis of chiral amidines. The development of chiral catalysts, such as those based on chiral amines or transition metals, will be pivotal. acs.orgnih.gov These catalysts could enable the stereocontrolled addition of nucleophiles to precursor imines or related substrates, yielding specific stereoisomers of substituted ethanimidamides.

Catalyst Development: Recent progress in catalysis offers numerous opportunities for synthesizing novel this compound analogs. researchgate.net Transition metal-catalyzed reactions, using catalysts based on copper, palladium, or ytterbium, have been developed for the synthesis of N-substituted amidines from components like arylboronic acids, isocyanides, and amines. mdpi.comorganic-chemistry.org A key area for future research is the development of more sustainable and efficient catalytic systems. This includes using earth-abundant metals, developing reactions that proceed under milder conditions, and employing greener oxidants like molecular oxygen. mdpi.com Metal-free catalytic systems, such as those using organic photocatalysts or reagents like NaI, are also emerging as environmentally benign alternatives for amidine synthesis. organic-chemistry.orgresearchgate.net

Table 1: Emerging Catalytic Strategies for Amidine Synthesis

Catalytic Approach Catalyst/Reagent Example Key Advantages Potential Application for this compound Analogs
Transition Metal Catalysis Copper (I) Chloride (CuCl) Utilizes O2 as a green oxidant, efficient for coupling nitriles and amines. mdpi.com Synthesis of diverse N-substituted derivatives.
Palladium (Pd) complexes Enables multicomponent reactions, building complexity in a single step. mdpi.com Rapid generation of a library of analogs with varied substituents.
Metal-Free Catalysis Acridinium Salts (Photocatalyst) Uses visible light, promotes reactions under mild conditions. researchgate.net Greener synthesis pathways, late-stage functionalization of complex molecules.
Asymmetric Catalysis Chiral Nickel (Ni) complexes Enantioconvergent synthesis, provides access to specific stereoisomers. nih.gov Creation of chiral derivatives to explore stereospecific biological interactions.

High-Throughput Screening and Combinatorial Chemistry for New Interactions

To uncover novel biological activities for this compound, modern discovery engines like high-throughput screening (HTS) and combinatorial chemistry are indispensable. wisdomlib.orgnumberanalytics.com These technologies allow for the rapid synthesis and evaluation of vast numbers of related compounds, dramatically accelerating the pace of discovery compared to traditional, one-by-one synthesis and testing. numberanalytics.com

Combinatorial Chemistry: Combinatorial chemistry facilitates the creation of large "libraries" of molecules based on a common scaffold. wisdomlib.orgnih.gov Starting with the this compound core, a library could be generated by systematically varying the substituents on the phenyl ring and the ethanimidamide nitrogen atoms. Techniques like split-and-mix synthesis or parallel synthesis can be employed to produce thousands of distinct but related compounds efficiently. wisdomlib.orgnumberanalytics.com The design of these libraries is crucial; they can be tailored to maximize structural diversity or focused to explore specific types of interactions by carefully selecting the chemical building blocks. acs.org

High-Throughput Screening (HTS): Once a combinatorial library is synthesized, HTS is used to rapidly test all the compounds for activity against a panel of biological targets. acs.org HTS workflows are highly automated and miniaturized, often using 384- or 1536-well plates, to assess thousands of compounds per day. nih.govnih.gov Screening can be target-based, where compounds are tested for their ability to interact with a specific protein (e.g., an enzyme or receptor), or phenotypic, where compounds are assessed for their effect on whole cells or organisms. nih.govbroadinstitute.org A successful HTS campaign can identify "hits"—compounds that show desired activity—which can then be selected for further optimization. nih.gov For instance, a library based on this compound could be screened against a panel of cancer cell lines or microbial pathogens to identify new therapeutic leads. nih.govnih.gov

Table 2: Illustrative High-Throughput Screening (HTS) Workflow

Step Description Key Technologies Objective
1. Assay Development Design a robust and automated biological test to measure the desired activity (e.g., enzyme inhibition, cell death). nih.gov Fluorescence resonance energy transfer (FRET), cellular imaging, reporter genes. Create a reliable and scalable screening assay.
2. Library Screening Test the combinatorial library of this compound analogs in the developed assay. nih.gov Robotics, liquid handlers, multi-well plate readers. Identify initial "hit" compounds from the library.
3. Hit Confirmation Re-test the initial hits to confirm their activity and rule out false positives. nih.gov Dose-response curves, orthogonal assays. Validate the activity of the most promising compounds.
4. Hit-to-Lead Synthesize and test more focused sets of analogs of the confirmed hits to improve potency and selectivity. Medicinal chemistry, structure-activity relationship (SAR) studies. Develop a potent and selective lead compound for further study.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the design of novel molecules with desired properties. nih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to build predictive models, accelerating the design-make-test-analyze cycle. acs.orgnih.gov

Predictive Modeling: For this compound, ML models can be trained on data from existing amidine-containing compounds to predict various properties for novel, virtual analogs. arxiv.org These quantitative structure-activity relationship (QSAR) models can forecast biological activity, physicochemical properties (like solubility), and potential toxicity, allowing chemists to prioritize the synthesis of only the most promising candidates. nih.gov

Generative AI for Novel Scaffolds: A particularly exciting frontier is the use of generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), for de novo molecular design. nih.govnih.gov These models can learn the "rules" of chemical structure from large databases and then generate entirely new molecules. digitellinc.com By starting with the this compound scaffold, a generative model could be used to design novel, synthetically accessible molecules that retain key features but explore new chemical space. creative-diagnostics.comsciopen.com This "scaffold hopping" approach could lead to the discovery of compounds with improved properties or entirely new mechanisms of action. digitellinc.com

Table 3: Applications of AI/ML in Designing this compound Analogs

AI/ML Application Description Example Tools/Algorithms Potential Outcome
Property Prediction Predicts biological activity and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of virtual compounds. arxiv.orgbioscipublisher.com Random Forest, Support Vector Machines (SVM), Graph Neural Networks (GNNs). Prioritization of synthetic targets, reducing wasted effort on compounds with poor properties.
De Novo Design Generates novel molecular structures based on a learned chemical space or a starting scaffold. nih.gov Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs). Discovery of novel analogs with potentially superior activity or intellectual property.
Scaffold Hopping Designs new core structures (scaffolds) that maintain the 3D pharmacophore of the original molecule. digitellinc.comcreative-diagnostics.com g-DeepMGM, RFdiffusion. Identification of new chemical series with different synthetic routes and properties.
Synthesis Planning Predicts viable synthetic routes for computationally designed molecules. Reinforcement Learning, Monte Carlo Tree Search. Ensures that generated molecules are synthetically feasible. nih.gov

Development of Orthogonal Chemical Biology Tools

To understand how a bioactive molecule like this compound exerts its effects, it is crucial to identify its direct molecular targets within the cell. Chemical biology provides a powerful toolkit for this purpose, centered on the concept of bioorthogonal chemistry. nih.govresearchgate.net This involves using chemical reactions that can occur in a living system without interfering with native biological processes. website-files.com

The strategy involves synthesizing a modified version of this compound that incorporates a small, inert "handle" or tag. This "chemical probe" should retain the biological activity of the parent compound. nih.govaacrjournals.org Once introduced into cells or cell lysates, the probe binds to its target protein(s). The handle can then be used to either visualize the target's location or pull it out of the complex cellular mixture for identification.

Key bioorthogonal functionalities that could be incorporated into a this compound probe include:

Azides or Alkynes: These groups can be used in copper-catalyzed or strain-promoted "click chemistry" reactions to attach reporter molecules like fluorophores (for imaging) or biotin (B1667282) (for purification). researchgate.netspringernature.com

Photo-crosslinkers: Groups like diazirines or benzophenones can be activated by UV light to form a covalent bond with the target protein, permanently linking the probe to its binding partner. nih.gov

By combining these probes with advanced analytical techniques like mass spectrometry-based proteomics, researchers can perform chemoproteomic experiments to map the interaction landscape of this compound on a proteome-wide scale, revealing its mechanism of action. youtube.com

Exploration of New Biological Interaction Profiles Beyond Current Applications

While the specific biological profile of this compound is not extensively documented, the chemical scaffolds it contains suggest several promising avenues for future investigation. The amidine moiety is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of activities. mdpi.comnih.gov

Antimicrobial and Antiparasitic Activity: Many compounds containing amidine or bis-amidine structures exhibit potent antimicrobial or antiparasitic properties. nih.govacs.org They can act by binding to the minor groove of DNA or by inhibiting essential enzymes in pathogens that are absent in humans. mdpi.com Given its structure, this compound and its derivatives represent a logical starting point for screening against panels of clinically relevant bacteria (including resistant strains like MRSA), fungi, and parasites. mdpi.com

Agrochemical Applications: The structurally related compound, Amitraz (B1667126) (N,N'-bis(2,4-dimethylphenyl)methanimidamide), is a well-known insecticide and acaricide. This suggests that the 2,4-dimethylphenyl-amidine scaffold is predisposed to interacting with targets in arthropods. Future research could explore the activity of this compound and a library of its analogs against a range of agricultural pests. nih.gov The introduction of long-chain moieties or other functional groups known to enhance pesticidal activity could yield novel crop protection agents. mdpi.comacs.org

Enzyme Inhibition: Amidine-containing molecules have been identified as inhibitors of various enzyme classes, including proteases and protein arginine deiminases (PADs). dntb.gov.ua A broad screening campaign against diverse enzyme families could uncover unexpected inhibitory activities for this compound, opening up new therapeutic possibilities in areas such as inflammation or oncology. nih.gov The exploration of such novel biological space is a key strategy in modern drug discovery, often leading to first-in-class medicines. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2,4-Dimethylphenyl)ethanimidamide?

  • The compound can be synthesized via condensation reactions. For example, reacting 2-(2,4-dimethylphenyl)ethan-1-amine with dicyandiamide in the presence of hydrogen chloride yields intermediates like 1-carbamimidamido-N-[2-(2,4-dimethylphenyl)ethyl]methanimidamide hydrochloride. Optimizing solvent choice (e.g., 1,4-dioxane) and stoichiometric ratios is critical to improve yield . Subsequent steps may involve alkylation or cyclization, as seen in analogous triazine derivatives .

Q. How is the structure of this compound confirmed experimentally?

  • Structural confirmation relies on multinuclear NMR (¹H, ¹³C) and X-ray crystallography. For related compounds, X-ray analysis reveals bond angles (e.g., β = 97.542° in monoclinic crystals) and molecular conformation, while NMR resolves tautomeric forms and electronic environments . High-resolution mass spectrometry (HRMS) further validates molecular weight and purity.

Q. What are the primary applications of this compound in medicinal chemistry?

  • Derivatives of this compound are explored as intermediates in drug development, particularly for central nervous system (CNS) targets. For example, structurally similar compounds like vortioxetine hydrobromide incorporate the 2,4-dimethylphenyl moiety and exhibit pharmacological activity, supporting studies on receptor binding and metabolic stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield in the synthesis of this compound derivatives?

  • Key variables include temperature control (e.g., maintaining <80°C to prevent side reactions), solvent polarity (e.g., polar aprotic solvents enhance nucleophilicity), and catalyst selection. Evidence from analogous syntheses shows that sodium methanolate can improve alkylation efficiency by deprotonating intermediates, achieving yields up to 18.7% in multi-step protocols . Hygroscopic intermediates require inert atmospheres (e.g., nitrogen) to prevent hydrolysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.